2-Bromo-5-propoxypyrazine

Description

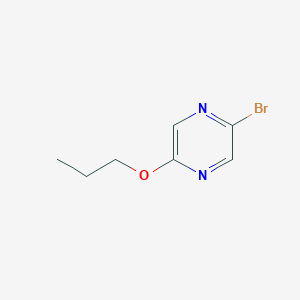

2-Bromo-5-propoxypyrazine (C₇H₈BrN₂O) is a brominated pyrazine derivative substituted with a propoxy group (-OCH₂CH₂CH₃) at the 5-position. Pyrazines are aromatic heterocycles with two nitrogen atoms, and bromine substituents enhance their reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Properties

IUPAC Name |

2-bromo-5-propoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-3-11-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBDVEWBKUCZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-propoxypyrazine can be synthesized through several synthetic routes. One common method involves the bromination of 5-propoxypyrazine using bromine in the presence of a suitable solvent, such as dichloromethane. The reaction is typically carried out at low temperatures to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-propoxypyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophilic substitution, where nucleophiles such as alkyl halides or amines replace the bromine atom.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.

Reduction: Reduction reactions can produce reduced derivatives of the compound.

Substitution: Substitution reactions can lead to the formation of different substituted pyrazines.

Scientific Research Applications

Applications in Organic Synthesis

2-Bromo-5-propoxypyrazine serves as an important building block in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitutions, making it useful in creating more complex molecules.

Synthesis of Pyrazine Derivatives

One notable application is in the synthesis of substituted pyrazines, which are valuable in pharmaceuticals and agrochemicals. The compound can participate in reactions such as:

- Nucleophilic substitution : The bromine atom can be replaced by various nucleophiles, facilitating the formation of new carbon-nitrogen bonds.

- Cross-coupling reactions : this compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in drug discovery.

Case Study: Anticancer Activity

A study explored the anticancer properties of pyrazine derivatives. While this compound was not directly tested, related compounds demonstrated efficacy against various cancer cell lines. This suggests that further exploration of this compound could yield promising results in anticancer drug development.

Given the promising applications of pyrazines in medicinal chemistry and organic synthesis, future research on this compound should focus on:

- Biological Testing : Conducting rigorous biological assays to evaluate its potential as an antimicrobial or anticancer agent.

- Synthetic Methodologies : Developing new synthetic routes that utilize this compound as a key intermediate.

- Structure-Activity Relationship Studies : Investigating how modifications to the pyrazine core affect biological activity and reactivity.

Mechanism of Action

The mechanism by which 2-Bromo-5-propoxypyrazine exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Bromo-5-propoxypyrazine with analogous compounds:

Physicochemical Properties

- Solubility :

- Lipophilicity :

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Biological Activity

2-Bromo-5-propoxypyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The chemical formula of this compound is . It is characterized by the presence of a bromine atom and a propoxy group attached to the pyrazine ring, which influences its reactivity and biological interactions.

This compound acts primarily through its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions, which are crucial in drug design and synthesis.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Signaling Modulation : It may influence cell signaling pathways, affecting gene expression and cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. Its derivatives have been studied for potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Studies

Several studies have evaluated the biological activity of this compound in different contexts:

- Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory diseases .

- Cytotoxicity in Cancer Models : Research involving various cancer cell lines revealed that this compound exhibits selective cytotoxicity. It was found to induce apoptosis in breast cancer cells while sparing normal cells, highlighting its therapeutic potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic applicability. Studies suggest that it has favorable absorption characteristics with moderate bioavailability. Its metabolism involves phase I reactions primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | ~50% |

| Metabolism | CYP450-mediated |

| Elimination Half-life | 4-6 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.